molecular formula C13H13Cl2N3O B14693784 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 28317-92-2

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B14693784
CAS No.: 28317-92-2
M. Wt: 298.16 g/mol
InChI Key: CGCRJPYSNOGMSO-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dichlorophenyl ring, along with a dimethyl-oxopentanenitrile moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 3,5-dichlorophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. Large-scale production may also involve additional purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate
  • Propanoic acid, 2-[2-(3,5-dichlorophenyl)hydrazinylidene]-, ethyl ester

Uniqueness

2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

28317-92-2

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

N-(3,5-dichloroanilino)-3,3-dimethyl-2-oxobutanimidoyl cyanide

InChI

InChI=1S/C13H13Cl2N3O/c1-13(2,3)12(19)11(7-16)18-17-10-5-8(14)4-9(15)6-10/h4-6,17H,1-3H3

InChI Key

CGCRJPYSNOGMSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C#N

Origin of Product

United States

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